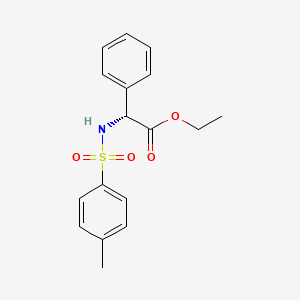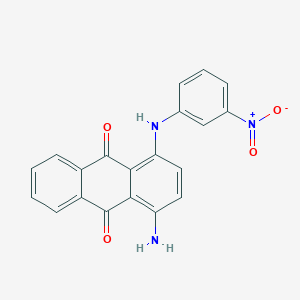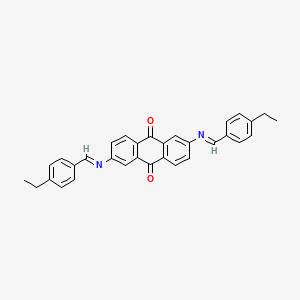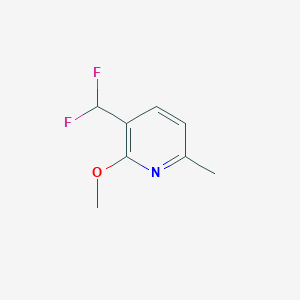
Ethyl(R)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethyl ester group, a sulfonamide group, and a phenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Formation of the Phenylacetate Intermediate: The next step involves the esterification of phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl phenylacetate.
Coupling Reaction: The final step involves the coupling of the sulfonamide intermediate with the ethyl phenylacetate under basic conditions to form Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate.
Industrial Production Methods
Industrial production of Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of the sulfonamide and phenylacetate intermediates.
Optimization of Reaction Conditions: Optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification and Isolation: Purification of the final product using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed
Oxidation: Oxidation of the phenyl group can lead to the formation of phenolic compounds.
Reduction: Reduction of the sulfonamide group can lead to the formation of primary or secondary amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The phenylacetate moiety can interact with cellular membranes and receptors, affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate can be compared with other similar compounds, such as:
Ethyl®-2-((4-chlorophenyl)sulfonamido)-2-phenylacetate: Similar structure but with a chlorine substituent instead of a methyl group.
Ethyl®-2-((4-methoxyphenyl)sulfonamido)-2-phenylacetate: Similar structure but with a methoxy substituent instead of a methyl group.
Ethyl®-2-((4-nitrophenyl)sulfonamido)-2-phenylacetate: Similar structure but with a nitro substituent instead of a methyl group.
The uniqueness of Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H19NO4S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C17H19NO4S/c1-3-22-17(19)16(14-7-5-4-6-8-14)18-23(20,21)15-11-9-13(2)10-12-15/h4-12,16,18H,3H2,1-2H3/t16-/m1/s1 |
InChI-Schlüssel |
VJXHDZRODBOXNZ-MRXNPFEDSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)

![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)


![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)

![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)

![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)

